REACTION_CXSMILES
|
CO[C:3]1[C:4]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O.[CH3:22][O:23]C1C=CC2OC(C3C=CC(F)=CC=3)=CC=2C=1>>[CH3:22][O:23][C:9]1[CH:10]=[CH:3][C:4]2[O:11][C:12]([C:13]3[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=3)=[CH:6][C:5]=2[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=O)C=CC1)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
Compound II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C=C(O2)C2=CC=C(C=C2)F)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C=C(O2)C2=CC=C(C=C2)[N+](=O)[O-])C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |